5-(3-chloro-2-methylphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide
Overview
Description
5-(3-chloro-2-methylphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide is a synthetic organic compound It is characterized by the presence of a furan ring, a benzothiadiazole moiety, and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide typically involves multi-step organic reactions. One possible route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzothiadiazole moiety: This step may involve the reaction of the furan derivative with a benzothiadiazole precursor under suitable conditions, such as the use of a coupling reagent.
Attachment of the chloromethylphenyl group: This can be done through a substitution reaction where the furan-benzothiadiazole intermediate reacts with a chloromethylphenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-2-methylphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to form reduced derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, reduction may produce dihydrofuran derivatives, and substitution can introduce various functional groups at the chloromethyl position.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-chloro-2-methylphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities. For example, it could be screened for antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules such as proteins and nucleic acids can also be studied.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3-chloro-2-methylphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide: shares structural similarities with other benzothiadiazole derivatives and furan-based compounds.
Benzothiadiazole derivatives: These compounds are known for their diverse biological activities and are used in the development of pharmaceuticals and agrochemicals.
Furan-based compounds: Furan derivatives are widely used in organic synthesis and materials science due to their unique reactivity and structural properties.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, a benzothiadiazole moiety, and a chloromethylphenyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-10-6-7-14-18(23-26-22-14)17(10)21-19(24)16-9-8-15(25-16)12-4-3-5-13(20)11(12)2/h3-9H,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAWLAPNYSKGKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.